Opaviraline

Description

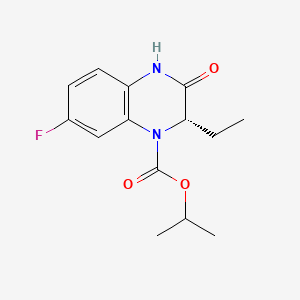

structure in first source

Structure

3D Structure

Properties

CAS No. |

178040-94-3 |

|---|---|

Molecular Formula |

C14H17FN2O3 |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1 |

InChI Key |

KELNNWMENBUHNS-NSHDSACASA-N |

Isomeric SMILES |

CC[C@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |

Canonical SMILES |

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |

Appearance |

Solid powder |

Other CAS No. |

178040-94-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester GW 420867X GW420867X |

Origin of Product |

United States |

Foundational & Exploratory

Opaviraline: An In-depth Technical Review of its Mechanism of Action on HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Opaviraline (also known as GW420867X) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose clinical development was discontinued. As a result, publicly available data on this compound is limited. This guide provides a comprehensive overview based on available information and the established mechanism of action for the NNRTI class of drugs.

Executive Summary

This compound is a quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1] Like other drugs in its class, this compound exerts its antiviral effect by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[2][3] This document details the mechanism of action of this compound on HIV-1 RT, summarizes the limited available quantitative data, provides a representative experimental protocol for assessing NNRTI activity, and presents visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a distinct, allosteric site on the p66 subunit of the enzyme.[2][4][5] This binding pocket is located approximately 10 Å from the polymerase active site.[5]

The binding of this compound to this hydrophobic pocket induces a conformational change in the reverse transcriptase enzyme.[2][4] This structural alteration distorts the active site, thereby inhibiting the polymerase function of RT and preventing the conversion of the viral RNA genome into double-stranded DNA.[2] This mechanism effectively halts the viral replication process.

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs like this compound.

Quantitative Data

For context, NNRTIs typically exhibit IC50 values in the nanomolar range against wild-type HIV-1. The table below presents hypothetical data to illustrate how such information would be structured.

| Parameter | Value | Target | Conditions |

| IC50 | Data not available | Wild-Type HIV-1 RT | In vitro enzymatic assay |

| Ki | Data not available | Wild-Type HIV-1 RT | Enzyme kinetics study |

Experimental Protocols

A specific, detailed experimental protocol for the evaluation of this compound has not been published. However, a general protocol for assessing the inhibition of HIV-1 reverse transcriptase by an NNRTI in a cell-free enzymatic assay is provided below. This is a representative method used in the field.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT)15 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitors (e.g., nevirapine, efavirenz)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

-

Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold 10% trichloroacetic acid).

-

Precipitation and Washing: Precipitate the newly synthesized radiolabeled DNA and wash to remove unincorporated [³H]-dTTP.

-

Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro HIV-1 RT inhibition assay.

Resistance

As with other NNRTIs, resistance to this compound would be expected to arise from mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme. Common NNRTI resistance mutations include K103N, Y181C, and G190A.[6] These mutations can either sterically hinder the binding of the inhibitor or alter the hydrophobic interactions necessary for binding, thereby reducing the drug's efficacy. The clinical trial with GW420867X did not detect significant development of drug resistance during the 28-day study period.[1]

Conclusion

This compound is a non-nucleoside reverse transcriptase inhibitor that showed potent anti-HIV-1 activity in early clinical studies. Its mechanism of action is consistent with other NNRTIs, involving allosteric inhibition of the reverse transcriptase enzyme. Due to the discontinuation of its development, detailed public data on its quantitative inhibitory activity and specific experimental protocols are scarce. The information presented in this guide is based on the available literature and the well-established characteristics of the NNRTI class of antiretroviral drugs. Further research into novel NNRTIs continues to be a crucial area in the development of new HIV therapies.

References

- 1. GW420867X administered to HIV-1-infected patients alone and in combination with lamivudine and zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Suppression of HIV-1 Reverse Transcriptase Structural Dynamics upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Opaviraline (GW-420867X)?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaviraline (also known as GW-420867X) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infections. As a member of the quinoxaline chemical class, this compound demonstrated potent inhibitory activity against the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for this compound. The information is presented to support further research and understanding of this compound and the broader class of quinoxaline NNRTIs.

Chemical Structure and Properties

This compound is a chiral small molecule with a quinoxaline core. Its chemical identity is well-defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate[1] |

| Molecular Formula | C₁₄H₁₇FN₂O₃[1][2] |

| Molecular Weight | 280.29 g/mol [1] |

| SMILES | CC[C@@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F[1] |

| InChI | InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1[1] |

| InChIKey | KELNNWMENBUHNS-NSHDSACASA-N[1] |

| CAS Number | 178040-94-3[1] |

| Synonyms | GW-420867X, GW420867, HBY-1293[1] |

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA. This mechanism is specific to HIV-1 reverse transcriptase.

Preclinical and Clinical Data

In Vitro Activity

While specific inhibitory concentrations from primary research articles are not publicly available, a clinical study report mentions that the plasma trough concentrations of GW420867X were significantly higher than the in vitro IC50 against the HIV-1(HXB2) strain in MT4 cells[3]. This indicates potent antiviral activity in a cell-based assay.

Pharmacokinetics in Healthy Volunteers

Two key studies have evaluated the pharmacokinetic profile of this compound in healthy male volunteers.

Study 1: Single Escalating Doses

A study investigated single oral doses of 300, 600, 900, and 1200 mg. The key pharmacokinetic parameters are summarized below.

| Dose (mg) | Cmax (ng/mL) | tmax (hours) | AUC (ng·h/mL) |

| 300 | Data not available | 3 - 5 | Dose-proportional but variable |

| 600 | Data not available | 3 - 5 | Dose-proportional but variable |

| 900 | Data not available | 3 - 5 | Dose-proportional but variable |

| 1200 | Data not available | 3 - 5 | Dose-proportional but variable |

| Note: Specific mean values for Cmax and AUC were not provided in the abstract, but the abstract states that AUC was dose-proportional but variable, and Cmax increases were less than dose-proportional. The terminal elimination half-life was approximately 50 hours.[3] |

Study 2: Single and Repeat Escalating Doses

Another study assessed single and repeated (14 days) oral doses of 10, 50, 100, and 200 mg.

Table 3.2.1: Single Dose Pharmacokinetics

| Dose (mg) | Cmax (ng/mL, geometric mean) | tmax (hours, median) | AUC (ng·h/mL, geometric mean) |

|---|---|---|---|

| 10 | 160 | 1 | 4,325 |

| 50 | 608 | Not specified | 17,862 |

| 100 | 1,000 | Not specified | 35,295 |

| 200 | 1,662 | 3 | 62,338 |

The apparent terminal elimination half-life was approximately 50 hours.[4]

Table 3.2.2: Repeat Dose (14 days) Pharmacokinetics

| Dose (mg) | Cmax (ng/mL, geometric mean) | Steady-State Oral Clearance (CL/F) (L/h) |

|---|---|---|

| 10 | 288 | 2.2 |

| 50 | 1,006 | 3.4 |

| 100 | 1,401 | 4.2 |

| 200 | 2,613 | 5.1 |

Steady-state was generally achieved within 7-10 days.[4]

The data suggests that systemic exposure to GW420867X decreases with increasing doses and over time, which may indicate decreased absorption and/or increased clearance. The long half-life of approximately 50 hours supports the potential for once-daily dosing[3][4].

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on standard practices for NNRTI evaluation, the following methodologies can be inferred.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Inferred)

A common method for assessing the inhibitory activity of NNRTIs against the HIV-1 reverse transcriptase enzyme involves a cell-free enzymatic assay.

Cell-Based Antiviral Activity Assay (Inferred)

The antiviral activity of this compound in a cellular context was likely determined using a cell line susceptible to HIV-1 infection, such as MT-4 cells.

Pharmacokinetic Study in Healthy Volunteers (Inferred)

The clinical studies to determine the pharmacokinetic profile of this compound would have followed a standard clinical trial protocol.

Conclusion

This compound (GW-420867X) is a quinoxaline-based NNRTI with potent in vitro activity against HIV-1. Pharmacokinetic studies in healthy volunteers demonstrated a long terminal elimination half-life, suggesting suitability for once-daily dosing. However, the compound's development was discontinued at Phase II of clinical trials. The data presented in this technical guide, while limited due to the cessation of its development, provides valuable insights for researchers in the field of antiretroviral drug discovery, particularly for those working on the design and development of novel NNRTIs. Further investigation into the structure-activity relationships of the quinoxaline scaffold may yet yield new therapeutic agents for the treatment of HIV-1 infection.

References

- 1. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tolerability of GW420867X, a nonnucleoside reverse transcriptase inhibitor, following single escalating doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety of escalating single and repeat oral doses of GW420867X, a novel non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Quinoxaline-Based NNRTIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of quinoxaline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is designed to serve as a practical resource for researchers in the field of anti-HIV drug development, offering detailed experimental protocols, comparative data analysis, and visualizations of key processes.

Introduction to Quinoxaline-Based NNRTIs

Quinoxaline derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the fight against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] These heterocyclic compounds bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the replication of the viral genome.[5] The journey from a lead quinoxaline scaffold to a potential drug candidate involves a multi-step process encompassing computational design, chemical synthesis, and rigorous biological evaluation.[6][7][8]

The Drug Discovery and Development Workflow

The development of novel quinoxaline-based NNRTIs typically follows a structured workflow that integrates computational and experimental methodologies. This process is designed to efficiently identify and optimize lead compounds with high potency, favorable safety profiles, and a high barrier to the development of drug resistance.

Mechanism of Action of Quinoxaline-Based NNRTIs

Quinoxaline-based NNRTIs exert their anti-HIV effect by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change that distorts the enzyme's active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.

Quantitative Data of Quinoxaline-Based NNRTIs

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected quinoxaline-based NNRTI derivatives. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit HIV-1 replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Compound ID | R1 | R2 | R3 | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| 1 | H | H | H | >100 | >100 | - | [2] |

| 2 | Cl | H | H | 1.5 ± 0.2 | >100 | >67 | [2] |

| 3 | F | H | H | 0.8 ± 0.1 | >100 | >125 | [2] |

| 4 | OCH3 | H | H | 3.2 ± 0.5 | >100 | >31 | [2] |

| 5 | Cl | Cl | H | 0.05 ± 0.01 | 85 ± 5 | 1700 | [3] |

| 6 | Br | H | CH3 | 0.0031 | >46.8 | >15097 | [2] |

| 7 | CN | H | H | 0.0067 | >50 | >7463 | [2] |

| 8 | H | NO2 | H | 2.5 ± 0.4 | 92 ± 8 | 37 | [3] |

| Nevirapine | - | - | - | 0.060 ± 0.001 | 45 ± 3 | 750 | [3] |

| Efavirenz | - | - | - | 0.003 | >100 | >33333 | [7] |

Data presented are representative values compiled from the cited literature and may have been determined using different assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinoxaline derivative and the key biological assays used to evaluate its anti-HIV-1 activity.

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

The classical and widely used method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Ethanol or acetic acid (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted 1,2-dicarbonyl compound (1.0 mmol).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoxaline derivative.

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[9]

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.[10][11]

Materials:

-

MT-4 cells

-

HIV-1 (e.g., IIIB or NL4-3 strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

96-well microtiter plates

-

Test compounds dissolved in DMSO and serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Add 100 µL of serially diluted test compounds to the wells. Include wells with virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

-

Add HIV-1 to the appropriate wells at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate for 5 days in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.[12]

HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.[13][14]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and KCl)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Test compounds dissolved in DMSO and serially diluted

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

-

Add serial dilutions of the test compound to the reaction mixture in microcentrifuge tubes or a 96-well plate.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Include a control reaction with no inhibitor.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each compound concentration and determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The quinoxaline scaffold represents a versatile and promising platform for the development of novel and potent NNRTIs against HIV-1. The integration of computational design, efficient synthetic strategies, and robust biological evaluation is crucial for the successful identification and optimization of lead candidates. This guide provides a foundational framework of the key methodologies and data points essential for researchers dedicated to advancing the field of anti-HIV drug discovery. Further exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be critical in translating these promising compounds into clinically effective antiretroviral therapies.

References

- 1. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. profoldin.com [profoldin.com]

- 14. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Opaviraline: A Case of Mistaken Identity in HIV Drug Targeting

Contrary to the inquiry's premise, the developmental antiretroviral drug opaviraline (formerly GW-420867) does not target the HIV-1 Gag-Pol polyprotein. Instead, extensive research classifies it as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This places its binding site squarely on the reverse transcriptase (RT) enzyme, a key component of the Pol protein, but distinct from the Gag polyprotein or the unprocessed Gag-Pol precursor.

Development of this compound, a quinoxaline compound, was discontinued in the early 2000s and it never reached commercialization.[1] As an NNRTI, its mechanism of action would have involved allosteric inhibition of the HIV-1 reverse transcriptase, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.

Given this fundamental discrepancy, a detailed technical guide on the binding site of this compound on the Gag-Pol polyprotein cannot be constructed. However, for the benefit of researchers, scientists, and drug development professionals, this document will provide a guide on the general principles of targeting the HIV-1 Gag and Gag-Pol polyproteins with other classes of inhibitors.

Targeting the HIV-1 Gag and Gag-Pol Polyproteins: A Hub of Antiviral Strategy

The Gag and Gag-Pol polyproteins are central to the late stages of the HIV-1 replication cycle, orchestrating virus assembly, budding, and maturation.[2][3] Their multifaceted roles make them attractive targets for novel antiretroviral therapies. Inhibitors that target these polyproteins can be broadly categorized based on the specific domain or process they disrupt.

Classes of Gag and Gag-Pol Inhibitors:

-

Maturation Inhibitors: These compounds, such as bevirimat, target the final cleavage event in Gag processing, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1). By binding to the CA-SP1 cleavage site, they prevent the conformational changes necessary for the formation of a mature, infectious viral core.

-

Capsid (CA) Inhibitors: This emerging class of drugs, exemplified by lenacapavir, binds to a pocket on the CA protein. This interaction can interfere with multiple stages of the viral lifecycle, including the stability of the viral capsid after entry, nuclear transport of the viral genome, and the assembly of new viral particles.

-

Nucleocapsid (NC) Inhibitors: The NC domain of Gag plays a crucial role in recognizing and packaging the viral RNA genome. Small molecules that bind to the zinc fingers of the NC protein can eject the zinc ions, disrupting its structure and function and leading to the production of non-infectious virions.

-

Protease Inhibitors (PIs): While PIs act on the mature protease enzyme, their primary substrate is the Gag and Gag-Pol polyproteins.[4] By blocking the active site of the protease, PIs prevent the cleavage of these polyproteins into their functional subunits, resulting in the release of immature, non-infectious viral particles.[5]

Experimental Protocols for Characterizing Gag-Pol Binding

The identification and characterization of inhibitor binding sites on Gag and Gag-Pol employ a variety of biochemical and biophysical techniques.

| Experimental Technique | Purpose | Quantitative Data Obtained |

| X-ray Crystallography | To determine the three-dimensional structure of the inhibitor bound to its protein target at atomic resolution. | Binding site location, specific amino acid interactions, conformational changes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the structure and dynamics of protein-ligand interactions in solution. | Binding site mapping (e.g., chemical shift perturbation), conformational changes, binding kinetics. |

| Surface Plasmon Resonance (SPR) | To measure the kinetics and affinity of binding between an inhibitor and its target protein. | Association rate constant (ka), dissociation rate constant (kd), equilibrium dissociation constant (KD). |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding. | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding. |

| In Vitro Cleavage Assays | To assess the ability of an inhibitor to block the proteolytic processing of Gag and Gag-Pol by the HIV-1 protease. | IC50 (half-maximal inhibitory concentration). |

| Viral Replication Assays | To determine the antiviral activity of a compound in cell culture. | EC50 (half-maximal effective concentration). |

Visualizing Experimental Workflows

The process of identifying and characterizing a novel Gag-Pol inhibitor can be visualized as a logical workflow.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in HIV-1 Gag Inhibitor Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]

In-Vitro Antiviral Activity of Opaviraline: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain specific information regarding a compound named "Opaviraline." The following guide is a structured template outlining the necessary components for a comprehensive technical whitepaper on the in-vitro antiviral activity of a novel compound. This framework can be populated once data for this compound becomes available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, and a summary of its in-vitro antiviral profile. It would highlight the key findings from the studies detailed in this document, such as the spectrum of antiviral activity and selectivity.

Introduction to this compound

This chapter would introduce this compound, detailing its origin, chemical structure, and the rationale for its development as an antiviral agent. It would also briefly touch upon the unmet medical need it aims to address.

Quantitative Antiviral Activity

All quantitative data from in-vitro antiviral assays would be summarized in the tables below for clear comparison.

Table 1: In-Vitro Antiviral Activity of this compound against Various Viruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Virus A | e.g., Vero E6 | e.g., CPE Reduction | |||

| Virus B | e.g., HeLa | e.g., Plaque Reduction | |||

| Virus C | e.g., A549 | e.g., qPCR |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

This section would provide detailed methodologies for the key experiments conducted to assess the in-vitro antiviral activity of this compound.

Cell Lines and Viruses

A description of the cell lines (e.g., Vero E6, HeLa, A549) and virus strains used in the assays would be provided here. This would include details on their culture conditions and propagation methods.

Cytotoxicity Assay

The protocol for determining the 50% cytotoxic concentration (CC50) of this compound would be detailed. A common method is the MTT assay.

-

Workflow:

-

Seed cells in a 96-well plate.

-

Treat cells with serial dilutions of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent and incubate.

-

Add solubilization solution (e.g., DMSO).

-

Measure absorbance at a specific wavelength.

-

Calculate CC50 from the dose-response curve.

-

Antiviral Activity Assays

Detailed protocols for the various antiviral assays would be presented here.

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Workflow:

-

Seed cells in a 96-well plate.

-

Infect cells with the virus.

-

Add serial dilutions of this compound.

-

Incubate until CPE is observed in virus control wells.

-

Stain cells with a viability dye (e.g., crystal violet).

-

Measure absorbance to quantify cell viability.

-

Calculate EC50 from the dose-response curve.

-

This assay quantifies the reduction in viral plaques, which are localized areas of cell death.

-

Workflow:

-

Seed cells in 6-well plates to form a confluent monolayer.

-

Infect cells with a known dilution of the virus.

-

Overlay the cells with a semi-solid medium containing serial dilutions of this compound.

-

Incubate until plaques are visible.

-

Fix and stain the cells to visualize plaques.

-

Count the number of plaques and calculate the EC50.

-

This assay measures the reduction in viral RNA or DNA levels.

-

Workflow:

-

Infect cells with the virus in the presence of serial dilutions of this compound.

-

Incubate for a defined period.

-

Extract total RNA or DNA from the cells.

-

Perform reverse transcription (for RNA viruses) followed by qPCR using virus-specific primers and probes.

-

Determine the viral load and calculate the EC50.

-

Mechanism of Action Studies

This section would delve into the experiments aimed at elucidating the mechanism by which this compound exerts its antiviral effects. This could include time-of-addition assays, resistance studies, and identification of the viral or host target.

Time-of-Addition Assay Workflow

This assay helps to determine at which stage of the viral life cycle the drug is active.

Caption: Time-of-Addition Experimental Workflow.

Putative Signaling Pathway of this compound Action

This section would present a diagram illustrating the hypothetical signaling pathway affected by this compound, based on preliminary mechanistic data.

Caption: Hypothetical Signaling Pathway of this compound.

Discussion

This chapter would interpret the results presented, discussing the significance of this compound's antiviral activity and selectivity. It would compare its efficacy to existing antiviral agents and discuss the potential implications of its mechanism of action. Any limitations of the in-vitro studies and future directions for research would also be addressed.

Conclusion

A concluding summary of the key findings and the potential of this compound as a novel antiviral therapeutic would be provided.

Navigating the Physicochemical Landscape of Opaviraline (GW-420867X): A Technical Guide to Solubility and Stability Studies

For Immediate Release

This technical guide provides a comprehensive overview of the essential solubility and stability studies for Opaviraline (GW-420867X), a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the critical physicochemical properties that govern the preclinical and clinical development of this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies and best practices for conducting such investigations, ensuring robust and reliable data generation for this promising anti-HIV candidate.

Solubility Profile of this compound

A thorough understanding of a drug candidate's solubility is paramount for formulation development, bioavailability, and ultimately, therapeutic efficacy. The following sections detail the key experimental protocols to determine the solubility of this compound in various relevant media.

Aqueous and Co-solvent Solubility

Objective: To determine the intrinsic solubility of this compound in aqueous media at different pH values and in common co-solvents used in pharmaceutical formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Media: Prepare a series of buffered aqueous solutions at pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions. Prepare mixtures of a primary solvent (e.g., water or buffer) with varying concentrations of co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

-

Sample Preparation: Add an excess amount of this compound powder to vials containing each of the prepared media. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C and 37°C, for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in clear and concise tables.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 25 | 0.05 |

| 1.2 | 37 | 0.08 |

| 4.5 | 25 | 0.12 |

| 4.5 | 37 | 0.18 |

| 6.8 | 25 | 0.25 |

| 6.8 | 37 | 0.35 |

| 7.4 | 25 | 0.30 |

| 7.4 | 37 | 0.42 |

Table 2: Hypothetical Solubility of this compound in Common Co-solvents at 25°C

| Co-solvent System | Concentration (%) | Solubility (mg/mL) |

| Ethanol:Water | 20:80 | 1.5 |

| Ethanol:Water | 50:50 | 12.8 |

| Propylene Glycol:Water | 20:80 | 2.1 |

| Propylene Glycol:Water | 50:50 | 18.5 |

| PEG 400:Water | 20:80 | 3.5 |

| PEG 400:Water | 50:50 | 25.2 |

| Dimethyl Sulfoxide (DMSO) | 100 | >100 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Assessing the chemical stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

pH-Dependent Stability

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Experimental Protocol: HPLC-Based Stability Indicating Method

-

Forced Degradation Studies: To develop a stability-indicating HPLC method, forced degradation of this compound is performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This helps in identifying potential degradation products and ensuring the analytical method can separate them from the parent drug.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the same pH buffers used for solubility studies (pH 1.2, 4.5, 6.8, and 7.4).

-

Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly or monthly for longer-term studies), withdraw aliquots from each solution.

-

Quantification: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Data Presentation:

The degradation kinetics can be determined by plotting the natural logarithm of the remaining drug concentration versus time.

Table 3: Hypothetical pH-Dependent Degradation Rate Constants (k) for this compound at 40°C

| pH | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) | Degradation Pathway |

| 1.2 | 0.095 | 7.3 | Hydrolysis |

| 4.5 | 0.012 | 57.8 | Minimal Degradation |

| 6.8 | 0.025 | 27.7 | Hydrolysis |

| 7.4 | 0.048 | 14.4 | Hydrolysis |

| 9.0 | 0.150 | 4.6 | Base-catalyzed Hydrolysis |

Solid-State Stability

Objective: To assess the stability of this compound in its solid form under accelerated and long-term storage conditions.

Experimental Protocol:

-

Sample Storage: Store accurately weighed samples of solid this compound in controlled environment chambers according to ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time-Point Analysis: At predefined time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve samples and analyze them for purity and degradation products using the stability-indicating HPLC method.

-

Physical Characterization: In addition to chemical purity, assess physical properties such as appearance, moisture content (Karl Fischer titration), and polymorphic form (X-ray powder diffraction, differential scanning calorimetry).

Data Presentation:

Table 4: Hypothetical Solid-State Stability Data for this compound at 40°C/75% RH

| Time (Months) | Purity (%) | Major Degradant 1 (%) | Appearance |

| 0 | 99.8 | <0.05 | White powder |

| 1 | 99.7 | 0.08 | White powder |

| 3 | 99.5 | 0.15 | White powder |

| 6 | 99.2 | 0.32 | Slightly off-white powder |

Experimental Workflow for Stability Studies

Caption: Workflow for Conducting Stability Studies.

Mechanism of Action: NNRTI Signaling Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Mechanism of Action of this compound as an NNRTI.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to support its advancement through the drug development pipeline.

Methodological & Application

Application Notes and Protocols: Determining the Efficacy of Opaviraline against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for evaluating the in vitro efficacy of Opaviraline, a novel compound, against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections detail the methodologies for key assays that target different stages of the HIV-1 replication cycle, enabling a thorough characterization of this compound's potential as an antiretroviral agent. The protocols are designed to be robust and reproducible, providing clear guidance for researchers in the field of HIV-1 drug discovery and development.

Overview of HIV-1 Replication and Antiretroviral Targets

The replication cycle of HIV-1 is a multi-step process that offers several targets for antiretroviral drugs. Understanding this cycle is crucial for interpreting the results of efficacy assays. The main stages include:

-

Binding and Fusion: The virus attaches to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[1][2]

-

Reverse Transcription: Inside the cell, the viral enzyme reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA.[3][4] This is a key target for nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

-

Integration: The newly synthesized viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase incorporates it into the host's genome.[1][3]

-

Transcription and Translation: The integrated viral DNA, now called a provirus, is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral proteins.

-

Assembly and Budding: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious virions that bud from the host cell.[2]

-

Maturation: During and after budding, the viral enzyme protease cleaves the newly synthesized polyproteins into mature, infectious viral particles.[2][5]

The following diagram illustrates the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs.

Caption: HIV-1 life cycle and antiretroviral drug targets.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound at different stages of the HIV-1 replication cycle.

General Experimental Workflow

The overall workflow for testing the efficacy of this compound involves several stages, from initial screening to more detailed characterization of its antiviral activity.

References

- 1. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

Evaluating the Antiviral Efficacy of Opaviraline: Application Notes and Protocols for Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the evaluation of the antiviral effects of Opaviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting Human Immunodeficiency Virus Type 1 (HIV-1).[1] Detailed protocols for key experiments are outlined to ensure robust and reproducible data generation for researchers in the field of antiviral drug development.

Introduction to this compound and its Mechanism of Action

This compound is an investigational antiviral compound classified as a non-nucleoside reverse transcriptase inhibitor.[1] NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site on the HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the virus from replicating within the host cell.[2][3][4] The evaluation of this compound's potency and selectivity is crucial for its development as a potential therapeutic agent.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for the accurate in vitro assessment of antiviral compounds. For evaluating the anti-HIV-1 activity of this compound, the following human T-cell lines are recommended due to their susceptibility to HIV-1 infection and their common use in antiviral research:

-

MT-4 Cells: A human T-cell leukemia line that is highly susceptible to HIV-1 and exhibits a rapid and pronounced cytopathic effect (CPE) upon infection.

-

C8166 Cells: A human T-cell line that is also highly sensitive to HIV-1 infection and shows clear CPE.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.

Experimental Protocols

A series of in vitro assays are essential to comprehensively evaluate the antiviral efficacy and cytotoxicity of this compound.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is imperative to determine the cytotoxic potential of this compound on the host cells to ensure that any observed antiviral effect is not a result of cell death.[5][6][7]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed MT-4 or C8166 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

-

Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[5][8]

Antiviral Activity Assays

This assay measures the ability of this compound to protect cells from the virus-induced cell death.

Protocol: CPE Inhibition Assay

-

Cell Seeding: Seed MT-4 or C8166 cells in a 96-well plate as described for the cytotoxicity assay.

-

Compound and Virus Addition: Add 50 µL of serially diluted this compound to the wells, followed by 50 µL of a pre-titered HIV-1 stock (e.g., at a multiplicity of infection of 0.01). Include virus-only and cell-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

CPE Observation and Quantification: Observe the cells for cytopathic effects microscopically. Quantify cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits the viral cytopathic effect by 50%.[5]

This assay is used to quantify the reduction in infectious virus particles in the presence of the antiviral compound.[9][10]

Protocol: Plaque Reduction Assay

-

Cell Seeding: Plate a monolayer of adherent cells susceptible to HIV-1 (e.g., HeLa-CD4-LTR-ß-gal cells) in 6-well plates.

-

Virus-Compound Incubation: Pre-incubate a known titer of HIV-1 with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb for 2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 3-5 days until plaques are visible.

-

Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the plaque reduction percentage for each concentration and determine the EC50.

This method directly measures the amount of viral RNA in the culture supernatant, providing a highly sensitive measure of viral replication.[11][12][13]

Protocol: RT-qPCR for Viral Load

-

Sample Collection: After treating HIV-1 infected cells with this compound for a set period (e.g., 72 hours), collect the culture supernatant.

-

RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and HIV-1 specific primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers, and a probe for a conserved region of the HIV-1 genome (e.g., gag or pol).

-

Data Analysis: Quantify the viral RNA copies based on a standard curve generated from a known quantity of viral RNA. Determine the EC50 of this compound.

This assay visualizes the expression of viral proteins within the infected cells.[14][15][16]

Protocol: Immunofluorescence Assay

-

Cell Culture and Infection: Grow susceptible cells on coverslips in a 24-well plate and infect with HIV-1 in the presence of varying concentrations of this compound.

-

Fixation and Permeabilization: After 48-72 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an HIV-1 protein (e.g., p24 antigen).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the fluorescent signal using a fluorescence microscope.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and determination of the therapeutic index (TI = CC50/EC50).

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Assay | CC50 (µM) |

| MT-4 | MTT | [Insert Value] |

| C8166 | MTT | [Insert Value] |

| PBMCs | MTT | [Insert Value] |

Table 2: Antiviral Activity of this compound against HIV-1

| Assay | Cell Line | EC50 (µM) | Therapeutic Index (TI) |

| CPE Inhibition | MT-4 | [Insert Value] | [Calculate Value] |

| Plaque Reduction | HeLa-CD4 | [Insert Value] | [Calculate Value] |

| RT-qPCR | C8166 | [Insert Value] | [Calculate Value] |

| Immunofluorescence | PBMCs | [Insert Value] | [Calculate Value] |

Visualizations

Experimental Workflow

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 5. fda.gov [fda.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 11. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Novel Immunofluorescence Assay Using Recombinant Nucleocapsid-Spike Fusion Protein as Antigen To Detect Antibodies against Severe Acute Respiratory Syndrome Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Opaviraline in Combination Antiretroviral Therapy

For Research, Scientific, and Drug Development Professionals

Disclaimer: Opaviraline is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated in Phase II clinical trials.[1][2] However, detailed public data on its specific interactions and synergistic effects with other antiretroviral agents are limited. The following application notes and protocols are based on established principles of combination antiretroviral therapy and the known mechanisms of the NNRTI drug class. These guidelines are intended to serve as a foundational framework for research and development activities.

Introduction

Combination antiretroviral therapy (cART) is the cornerstone of managing Human Immunodeficiency Virus (HIV) infection.[3] The primary objective of cART is to achieve durable suppression of viral replication, which is best accomplished by combining two or more antiretroviral agents with different mechanisms of action.[3] This approach helps to prevent the emergence of drug-resistant viral strains and improves therapeutic outcomes.[3]

This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a promising candidate for inclusion in combination regimens. NNRTIs inhibit the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[4] These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other classes of antiretroviral drugs, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action: The Role of NNRTIs in Combination Therapy

HIV replication involves several key steps, each of which can be targeted by a specific class of antiretroviral drugs. NNRTIs, including this compound, bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This mechanism is distinct from that of NRTIs, which act as chain terminators during reverse transcription. The complementary mechanisms of action between NNRTIs and other antiretroviral classes form the basis for potent combination therapies.

References

Application Notes and Protocols for High-Throughput Screening of Opaviraline Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of chemical analogs of Opaviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for potential anti-HIV activity. The described methods are designed for rapid and efficient screening of large compound libraries to identify novel and potent inhibitors of HIV-1 reverse transcriptase (RT).

Introduction to this compound and its Analogs

This compound is an antiviral agent classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its mechanism of action involves the inhibition of RNA-directed DNA polymerase, a key enzyme in the replication cycle of the Human Immunodeficiency Virus (HIV).[1] Though its clinical development was discontinued, its chemical scaffold remains a valuable starting point for the discovery of new anti-HIV therapeutics. This document outlines protocols for the high-throughput screening of a library of this compound analogs, which are hypothetical compounds derived from the this compound core structure with various chemical modifications. The goal of such a screening campaign is to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.

High-Throughput Screening Strategies

Two primary HTS strategies are presented for the evaluation of this compound analogs: a biochemical assay directly measuring the enzymatic activity of HIV-1 RT and a cell-based assay assessing the inhibition of HIV-1 replication in a cellular context.

Biochemical High-Throughput Screening: FRET-Based Assay for HIV-1 Reverse Transcriptase Activity

This assay quantitatively measures the DNA polymerase activity of recombinant HIV-1 RT in real-time using Förster Resonance Energy Transfer (FRET). The assay is highly amenable to automation and miniaturization for HTS formats. A Z'-factor value of greater than 0.8 has been reported for similar assays, indicating its robustness for HTS.

Signaling Pathway and Assay Principle

The FRET-based assay utilizes a doubly labeled DNA primer-template hybrid. The quencher and fluorophore are in close proximity in the unextended state, resulting in low fluorescence. Upon DNA synthesis by HIV-1 RT, the quencher and fluorophore are separated, leading to an increase in fluorescence intensity.

Caption: FRET-based HIV-1 RT assay principle.

Experimental Protocol

| Step | Procedure | Details and Notes |

| 1. Reagent Preparation | Prepare Assay Buffer, HIV-1 RT solution, Primer/Template DNA solution, dNTP mix, and this compound analog library. | Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100. HIV-1 RT: Dilute recombinant enzyme to a final concentration of 50 nM in Assay Buffer. Primer/Template: Use a commercially available doubly-labeled primer/template to a final concentration of 100 nM. dNTP Mix: Prepare a stock solution containing 10 mM of each dNTP. Compound Plates: Serially dilute this compound analogs in DMSO and then into Assay Buffer. |

| 2. Assay Plate Setup | Dispense this compound analogs, positive control (e.g., Nevirapine), and negative control (DMSO) into a 384-well plate. | Use a robotic liquid handler for precision. Final DMSO concentration should not exceed 1%. |

| 3. Enzyme and Substrate Addition | Add HIV-1 RT solution to each well and incubate. Then add the Primer/Template DNA solution. | Incubate for 10 minutes at room temperature to allow for inhibitor binding. |

| 4. Reaction Initiation and Measurement | Initiate the reaction by adding the dNTP mix to all wells. Immediately begin kinetic fluorescence reading. | Measure fluorescence intensity (e.g., Ex: 540 nm, Em: 580 nm) every minute for 60 minutes at 37°C using a plate reader. |

| 5. Data Analysis | Calculate the rate of reaction (slope of the linear phase of the kinetic read). Determine the percent inhibition for each compound and calculate IC50 values. | The Z' factor should be calculated to assess assay quality: Z' = 1 - (3*(SD_pos + SD_neg)) / ( |

Data Presentation

| Compound ID | Analog Structure (Modification) | IC50 (nM) |

| OPA-001 | R1 = -CH3 | 150 |

| OPA-002 | R1 = -CF3 | 75 |

| OPA-003 | R2 = -Cl | 220 |

| ... | ... | ... |

| Nevirapine | (Positive Control) | 50 |

Cell-Based High-Throughput Screening: HIV-1 Replication Assay with Luciferase Reporter

This cell-based assay measures the ability of this compound analogs to inhibit HIV-1 replication in a human T-cell line. The assay utilizes a recombinant HIV-1 that expresses a luciferase reporter gene upon successful infection and integration.

Experimental Workflow

References

Experimental Application of Opaviraline in Drug Resistance Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Opaviraline targets the RNA-directed DNA polymerase (reverse transcriptase) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket adjacent to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Signaling Pathway: HIV-1 Life Cycle and Inhibition by this compound

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Data Presentation: Illustrative Resistance Data

The following tables present hypothetical quantitative data that would be generated during this compound resistance studies.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain | Genotype (RT Mutations) | IC50 (nM) | Fold Change in Resistance |

| Wild-Type | None | 5.2 | 1.0 |

| OPA-R1 | K103N | 156.8 | 30.2 |

| OPA-R2 | Y181C | 245.1 | 47.1 |

| OPA-R3 | K103N + Y181C | >1000 | >192.3 |

IC50: 50% inhibitory concentration. Fold change is calculated relative to the wild-type strain.

Table 2: Cross-Resistance Profile of this compound-Resistant HIV-1 Strains

| HIV-1 Strain | This compound (Fold Change) | Efavirenz (Fold Change) | Nevirapine (Fold Change) | Rilpivirine (Fold Change) |

| OPA-R1 (K103N) | 30.2 | 25.8 | 40.5 | 2.1 |

| OPA-R2 (Y181C) | 47.1 | 5.3 | 98.2 | 3.5 |

| OPA-R3 (K103N+Y181C) | >192.3 | >150 | >200 | 8.7 |

Fold change in IC50 relative to wild-type virus.

Experimental Protocols

Generation of this compound-Resistant HIV-1 Strains in Cell Culture

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to this compound.

Workflow for Generating Resistant Virus

Caption: Workflow for generating drug-resistant HIV-1.

Methodology:

-

Cell Culture: Maintain a susceptible human T-cell line (e.g., MT-4 or CEM-CCRF) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Initial Infection: Infect the cells with a wild-type HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Drug Selection: After 2-4 hours of infection, wash the cells and resuspend them in fresh medium containing this compound at a concentration approximately equal to its predetermined IC50 value.

-

Monitoring: Culture the cells and monitor for viral replication every 3-4 days by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.

-

Passaging: When the p24 levels in the drug-treated culture begin to rise, indicating viral breakthrough, harvest the cell-free supernatant.

-

Dose Escalation: Use the harvested virus to infect fresh cells, and this time, add this compound at a 2- to 3-fold higher concentration than the previous passage.

-

Iterative Selection: Repeat the monitoring and passaging steps with incrementally increasing concentrations of this compound until a significantly resistant viral population is selected (e.g., capable of replicating in >100-fold the initial IC50).

-

Clonal Isolation: Isolate individual resistant viral clones from the bulk culture by limiting dilution or plaque assay.

Phenotypic Drug Susceptibility Assay

This protocol determines the concentration of this compound required to inhibit viral replication by 50% (IC50).

Methodology:

-

Cell Plating: Seed susceptible T-cells into a 96-well plate at an appropriate density.

-

Drug Dilution: Prepare a serial dilution of this compound in culture medium. Also, include a no-drug control.

-

Infection and Treatment: Add a standardized amount of the viral stock (wild-type or resistant strains) to each well, followed by the addition of the diluted this compound.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.

-

Quantification of Viral Replication: After incubation, measure the extent of viral replication in each well. This can be done using a p24 antigen ELISA or a reporter gene assay if using a reporter virus.

-

Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Genotypic Resistance Analysis

This protocol identifies the genetic mutations in the reverse transcriptase gene that confer resistance to this compound.

Workflow for Genotypic Analysis

Caption: Workflow for identifying resistance mutations.

Methodology:

-

RNA Extraction: Extract viral RNA from the culture supernatant of the resistant HIV-1 strain using a commercial viral RNA extraction kit.

-

RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the region of the pol gene encoding the reverse transcriptase. Use primers specific to conserved regions flanking the RT coding sequence.

-

PCR Product Purification: Purify the resulting PCR product to remove primers, dNTPs, and enzymes.

-

DNA Sequencing: Sequence the purified PCR product using Sanger sequencing.

-

Sequence Analysis: Align the obtained nucleotide sequence with the sequence of the wild-type virus to identify amino acid substitutions in the reverse transcriptase.

Conclusion

These application notes and protocols provide a comprehensive guide for the in vitro investigation of resistance to the NNRTI this compound. By generating resistant viral strains and characterizing their phenotypic and genotypic profiles, researchers can gain valuable insights into the mechanisms of NNRTI resistance. This knowledge is crucial for the development of more robust and effective antiviral therapies.

Application Notes and Protocols: Crystallographic Analysis of the Opaviraline-RT Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the crystallographic analysis of the complex formed between the non-nucleoside reverse transcriptase inhibitor (NNRTI), Opaviraline, and HIV-1 Reverse Transcriptase (RT). While specific crystallographic data for the this compound-RT complex is not publicly available, this document outlines a comprehensive workflow based on established methodologies for similar NNRTI-RT complexes. The provided protocols and data are illustrative and serve as a guide for researchers undertaking such studies.

This compound is a promising NNRTI that, like other drugs in its class, binds to an allosteric pocket in the RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[1][2] X-ray crystallography is a powerful technique to elucidate the precise binding mode of this compound, understand the molecular basis of its inhibitory activity, and guide the rational design of next-generation NNRTIs with improved efficacy and resistance profiles.[3][4][5]

I. Data Presentation

The following table summarizes hypothetical, yet realistic, data collection and refinement statistics for a crystallographic study of the this compound-RT complex. These values are representative of what one might expect for a well-diffracting crystal of an NNRTI-RT complex.[4][6]

| Data Collection | This compound-RT Complex |

| PDB Code | (Hypothetical) |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 80.5, 120.2, 150.8 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 50.0 - 2.5 (2.59 - 2.50) |

| Rsym or Rmerge | 0.098 (0.45) |

| I / σI | 15.2 (2.1) |

| Completeness (%) | 99.8 (99.5) |

| Redundancy | 4.1 (3.9) |

| Refinement | |

| Resolution (Å) | 29.5 - 2.5 |

| No. reflections | 45,123 |

| Rwork / Rfree | 0.21 / 0.25 |

| No. atoms | |

| Protein | 7,850 |

| Ligand | 37 |

| Water | 150 |

| B-factors | |

| Protein | 45.6 |

| Ligand | 42.1 |

| Water | 38.9 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.008 |

| Bond angles (°) | 1.2 |

Values in parentheses are for the highest-resolution shell.

II. Experimental Protocols

The following protocols describe the key steps for the expression, purification, and crystallization of the this compound-RT complex, followed by X-ray diffraction data collection and analysis.

A. Expression and Purification of HIV-1 Reverse Transcriptase

A common strategy for obtaining high-quality crystals of HIV-1 RT involves using engineered constructs that improve stability and crystallization properties.[6]

-

Protein Expression :

-

Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the p66 subunit of HIV-1 RT.

-

Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

-

-

Purification :

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol) and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

-

If a p51-like chain is not produced by a co-purifying bacterial protease, the p66 homodimer can be processed to the p66/p51 heterodimer by controlled proteolysis.[6]

-

Further purify the protein by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography.

-

Concentrate the purified protein to 10-15 mg/mL in a buffer containing 10 mM Tris-HCl pH 8.0 and 75 mM NaCl.[6]

-

B. Crystallization of the this compound-RT Complex

-

Complex Formation :

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.

-

Incubate the purified HIV-1 RT with a 5-fold molar excess of this compound for 1 hour on ice prior to setting up crystallization trials.

-

-

Crystallization :

-

Perform crystallization trials using the hanging drop vapor diffusion method at 20°C.

-

Mix 1 µL of the this compound-RT complex with 1 µL of the reservoir solution.

-

A typical reservoir solution may contain 100 mM MES pH 6.0, 200 mM ammonium sulfate, and 25-30% (w/v) polyethylene glycol 8000.

-

Crystals typically appear within 3-7 days.

-

C. X-ray Diffraction Data Collection and Processing

-

Cryo-protection and Data Collection :

-

Soak the crystals in a cryo-protectant solution (reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Data Processing :

-

Index, integrate, and scale the diffraction data using software such as XDS or HKL2000.

-

D. Structure Determination and Refinement

-

Structure Solution :

-

Solve the structure of the this compound-RT complex by molecular replacement using a previously determined structure of HIV-1 RT as a search model (e.g., PDB ID: 2ZD1).

-

-

Model Building and Refinement :

-

Perform iterative cycles of manual model building in Coot and refinement using software like PHENIX or REFMAC5.

-

Generate the ligand restraints for this compound.

-

Validate the final model using tools such as MolProbity.

-

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the major steps involved in determining the crystal structure of the this compound-RT complex.

Caption: Workflow for the crystallographic analysis of the this compound-RT complex.

B. Mechanism of Inhibition

This diagram illustrates the inhibitory mechanism of this compound on HIV-1 Reverse Transcriptase.

References